3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime
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Description
3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a useful research compound. Its molecular formula is C18H13N3O and its molecular weight is 287.322. The purity is usually 95%.
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Scientific Research Applications
Monoamine Oxidase Inhibition
A study explored the inhibitory activity of indeno[1,2-c]pyridazin-5-ones (IPs), including compounds similar to 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime, on monoamine oxidase-A (MAO-A) and MAO-B. These compounds showed varying degrees of inhibitory activity, primarily on MAO-B, with activities ranging from weak to high. The study highlighted the importance of lipophilic, electronic, and steric properties of the substituents in determining inhibitory potency (Kneubühler et al., 1995).
Synthesis of Novel Pyridazin-3-one Derivatives
Another research focused on synthesizing a novel class of pyridazin-3-one derivatives for potential applications in various fields. These derivatives were prepared through a reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. The study provided a general route for synthesizing these derivatives, which could include the compound (Ibrahim & Behbehani, 2014).
Antimitotic Agents
A study on antitumor activity in mice revealed that oximes of certain pyridine derivatives, similar in structure to this compound, exhibited significant antimitotic properties. These compounds, including their derivatives, were identified as potent antimitotic agents (Temple et al., 1992).
Anticancer Activity
Research aimed at synthesizing new 3(2h)-one pyridazinone derivatives, which may include the compound , showed potential anti-oxidant activity. These compounds were evaluated for in-vitro antioxidant activity, and molecular docking studies were conducted to explore their potential anticancer properties (Mehvish & Kumar, 2022).
Properties
IUPAC Name |
3-(3-methylphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-11-5-4-6-12(9-11)16-10-15-17(20-19-16)13-7-2-3-8-14(13)18(15)21-22/h2-10,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEAHXQAZJATBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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